molecular formula C7H7N3O B6615098 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile CAS No. 73535-74-7

3-(6-Oxopyridazin-1(6h)-yl)propanenitrile

Cat. No.: B6615098
CAS No.: 73535-74-7
M. Wt: 149.15 g/mol
InChI Key: KYPVCZXECRTCNL-UHFFFAOYSA-N
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Description

3-(6-Oxopyridazin-1(6H)-yl)propanenitrile is a chemical reagent featuring a pyridazinone core, a structure of significant interest in medicinal chemistry. This compound serves as a key synthetic intermediate for researchers designing and developing novel pharmacologically active molecules. Pyridazinone derivatives are extensively investigated for their potential vasodilatory and antihypertensive effects. Recent studies on closely related pyridazin-3-one compounds have demonstrated superior aortic vasorelaxant activity, with specific analogues exhibiting potent efficacy by significantly upregulating endothelial nitric oxide synthase (eNOS) mRNA expression and increasing aortic nitric oxide (NO) content . These mechanisms are critical in the research of cardiovascular diseases and hypertension. The structural motif of this compound makes it a valuable building block for constructing more complex derivatives aimed at new therapeutic targets, including phosphodiesterase 4 (PDE4) inhibitors and P2X7 receptor inhibitors, which are relevant for inflammatory and immune system diseases . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-oxopyridazin-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-2-6-10-7(11)3-1-5-9-10/h1,3,5H,2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPVCZXECRTCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290275
Record name 6-Oxo-1(6H)-pyridazinepropanenitrile
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Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73535-74-7
Record name 6-Oxo-1(6H)-pyridazinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73535-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-1(6H)-pyridazinepropanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pharmacological Potential of Pyridazinone Propanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazinone scaffold has long been recognized as a "privileged structure" in medicinal chemistry, yielding approved therapeutics such as Levosimendan (calcium sensitizer) and Emorfazone (analgesic). However, recent focus has shifted toward N-substituted propanenitrile derivatives —specifically 3-(3-oxo-2,3-dihydropyridazin-6-yl)propanenitrile.

This guide analyzes the pharmacological utility of these nitrile-bearing derivatives. Unlike simple alkyl substitutions, the propanenitrile side chain introduces a unique dipole moment and metabolic handle, significantly altering the molecule's lipophilicity and binding affinity for targets like Cyclooxygenase-2 (COX-2) and Phosphodiesterase (PDE) isoforms. This whitepaper provides a technical roadmap for synthesizing, evaluating, and optimizing these compounds for analgesic, anti-inflammatory, and cardiovascular applications.

Chemical Basis & Structure-Activity Relationship (SAR)[1]

The core pharmacophore consists of a 3(2H)-pyridazinone ring. The critical modification discussed here is the introduction of a 2-cyanoethyl group (propanenitrile) at the N-2 position.

The Propanenitrile Advantage
  • Metabolic Stability: The nitrile group (-C≡N) is relatively resistant to oxidative metabolism compared to standard alkyl chains, prolonging half-life (

    
    ).
    
  • Dipolar Interactions: The cyano group acts as a hydrogen bond acceptor, potentially interacting with serine or threonine residues in the active sites of COX-2 or PDE enzymes.

  • Synthetic Versatility: The nitrile is a versatile precursor, easily hydrolyzed to amides or acids, or reduced to amines, allowing for rapid library expansion.

SAR Logic[1][2]
  • Position 6 (Aryl Group): A lipophilic aryl group (e.g., 4-chlorophenyl, naphthyl) at C6 is essential for hydrophobic pocket occupancy in COX-2.

  • Position 2 (N-Substitution): The propanenitrile chain provides optimal steric length (3 carbons including the CN) to bridge the active site entrance without steric clash.

  • Position 4/5: Electron-donating groups (e.g., -CH3) here often enhance PDE inhibitory potency.

Therapeutic Applications & Mechanisms[3][4]

Analgesic and Anti-Inflammatory (COX-2 Inhibition)

Pyridazinone propanenitriles function as non-steroidal anti-inflammatory drugs (NSAIDs) but with a superior safety profile.

  • Mechanism: Selective inhibition of COX-2 over COX-1.[1] The pyridazinone ring mimics the cyclic structure of prostaglandins, while the N-propanenitrile tail orients the molecule to avoid the "side pocket" of COX-1, reducing gastric ulcerogenicity.

  • Potency: Derivatives such as 3-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)propanenitrile have demonstrated analgesic activity superior to aspirin in p-benzoquinone-induced writhing assays [1].[2]

Cardiovascular Modulation (PDE Inhibition)

These derivatives act as inhibitors of Phosphodiesterase III and IV (PDE3/4).

  • Mechanism: By preventing the hydrolysis of cAMP, they increase intracellular cAMP levels in cardiomyocytes and vascular smooth muscle.

  • Effect: Positive inotropy (increased contraction strength) and vasodilation.

Mechanism of Action Visualization

The following diagram illustrates the dual pathway potential of these derivatives.

MOA_Pathway Compound Pyridazinone Propanenitrile Derivative COX2 COX-2 Enzyme Compound->COX2 Inhibits PDE PDE3 / PDE4 Compound->PDE Inhibits PGH2 Prostaglandin H2 COX2->PGH2 Conversion Blocked Arachidonic Arachidonic Acid Arachidonic->COX2 Inflammation Inflammation & Pain PGH2->Inflammation AMP AMP (inactive) PDE->AMP Hydrolysis Blocked cAMP cAMP (cyclic AMP) cAMP->PDE Vasodilation Vasodilation & Bronchodilation cAMP->Vasodilation Accumulation

Figure 1: Dual mechanism of action targeting COX-2 (anti-inflammatory) and PDE (cardiovascular/respiratory).

Experimental Protocols

Synthesis of 3-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)propanenitrile

This protocol utilizes a Michael addition reaction, a robust method for N-alkylation using acrylonitrile.

Reagents:

  • 4,6-Diphenyl-3(2H)-pyridazinone (Precursor)[2]

  • Acrylonitrile (Reagent)[2]

  • Triethylamine (Catalyst)[2]

  • Water/Butanol (Solvents)

Workflow:

  • Preparation: In a 500 mL round-bottom flask, suspend 0.25 mol of 4,6-diphenyl-3(2H)-pyridazinone in 50 mL of water.

  • Addition: Add 0.3 mol of triethylamine (TEA) followed by dropwise addition of 0.3 mol acrylonitrile.

  • Reaction: Heat the mixture to 50–60°C for 6 hours.

    • Note: Do not exceed 70°C to prevent polymerization of acrylonitrile.

  • Stirring: Allow the mixture to stir at room temperature for an additional 18 hours to ensure completion.

  • Isolation: Filter the resulting solid precipitate.

  • Purification: Wash the solid with water until the filtrate is neutral pH. Recrystallize from butanol .

    • Expected Yield: ~65%[2]

    • Melting Point: 111–112°C[2]

    • Validation: IR spectrum should show -CN stretch at ~2247 cm⁻¹ and C=O at ~1639 cm⁻¹ [2].[2]

Synthesis Workflow Diagram

Synthesis_Workflow Start 4,6-Diphenyl pyridazinone Reaction Heat 50-60°C (6 Hours) Start->Reaction Suspend in H2O Reagents + Acrylonitrile + TEA (Cat.) Reagents->Reaction Stir Stir RT (18 Hours) Reaction->Stir Isolate Filter & Wash (Neutral pH) Stir->Isolate Product Propanenitrile Derivative (Recryst. Butanol) Isolate->Product

Figure 2: Step-by-step synthesis of the propanenitrile derivative via Michael addition.

In Vitro COX-2 Inhibition Assay

Objective: Determine the IC50 of the synthesized derivative against COX-2.

Protocol:

  • Enzyme Prep: Use human recombinant COX-2 enzyme (commercial kits available, e.g., Cayman Chemical).

  • Incubation: Incubate enzyme with the test compound (concentration range 0.01 µM – 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (100 µM) to initiate the reaction. Incubate for 2 minutes.

  • Termination: Stop reaction with 1M HCl.

  • Quantification: Measure PGH2 production (via reduction to PGF2α) using an enzyme immunoassay (EIA).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Comparative Data Summary

The following table summarizes the pharmacological potency of pyridazinone propanenitrile derivatives compared to standard clinical agents. Data is aggregated from multiple studies on 6-substituted-3(2H)-pyridazinones.[1][3][4]

CompoundSubstitution (R)Analgesic Activity (% Inhibition)*Anti-Inflammatory (Edema Inhibition)**Ulcerogenic Index
Test Cmpd 1 Propanenitrile82.7%45%0/3 (Safe)
Test Cmpd 2 Propanamide78.5%52%0/3 (Safe)
Aspirin -55.0%35%2/3 (Moderate)
Indomethacin -75.0%60%3/3 (High)

*Analgesic activity measured via p-benzoquinone writhing test (100 mg/kg). **Anti-inflammatory activity measured via Carrageenan-induced paw edema (3h).

Key Insight: The propanenitrile derivative (Test Cmpd 1) exhibits analgesic potency superior to Aspirin and comparable to Indomethacin, but with a zero ulcerogenic index , highlighting the safety advantage of the pyridazinone scaffold [1, 3].

References

  • Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazinones. Turkish Journal of Chemistry. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Mini Reviews in Medicinal Chemistry. [Link]

Sources

Molecular weight and physicochemical characteristics of 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical characteristics, synthesis, and molecular profile of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile .

Molecular Weight & Physicochemical Characterization

Executive Summary

3-(6-Oxopyridazin-1(6H)-yl)propanenitrile (also systematically referred to as 2-(2-cyanoethyl)pyridazin-3(2H)-one ) represents a critical heterocyclic building block in medicinal chemistry. As a functionalized pyridazinone, it serves as a versatile scaffold for the development of phosphodiesterase (PDE) inhibitors, platelet aggregation inhibitors (e.g., zardaverine analogs), and cardiotonic agents.

This guide provides a rigorous analysis of its molecular weight, physicochemical properties, and synthetic pathways. It moves beyond basic catalog data to offer a mechanistic understanding of the compound's behavior in solution and its utility in high-throughput screening (HTS) libraries.

Chemical Identity & Structural Analysis

The compound consists of a pyridazin-3(2H)-one core alkylated at the N2 position (N1 in 6-oxo numbering) with a 2-cyanoethyl group. This N-alkylation locks the tautomeric equilibrium, preventing the formation of the hydroxy-pyridazine form and ensuring the stability of the amide-like carbonyl.

Attribute Detail
IUPAC Name 3-(6-oxopyridazin-1(6H)-yl)propanenitrile
Alternative Name 2-(2-cyanoethyl)pyridazin-3(2H)-one
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
SMILES N#CCCN1N=CC=CC1=O
InChI Key (Predicted) KVN... (Structure Dependent)
Core Scaffold Pyridazin-3(2H)-one
Functional Groups Nitrile (Cyano), Cyclic Amide (Lactam), Di-aza aromatic ring

Physicochemical Profile

The following data aggregates calculated and consensus values derived from structure-activity relationship (SAR) databases for N-alkylated pyridazinones.

Quantitative Data Table
PropertyValueUnitMethod/Source
Molecular Weight 149.15 g/mol Calculated (C₇H₇N₃O)
Exact Mass 149.0589DaHigh-Res MS Calculation
LogP (Octanol/Water) 0.25 – 0.65 Log UnitConsensus Prediction (Consensus LogP)
Topological Polar Surface Area (TPSA) 64.0 – 68.0 ŲCalculated (Pyridazinone ~40 + Nitrile ~24)
H-Bond Donors 0CountStructure Analysis (N-substituted)
H-Bond Acceptors 3Count(N-nitrile, O-carbonyl, N-ring)
Rotatable Bonds 3Count(N-C, C-C, C-CN bonds)
Predicted Melting Point 78 – 95 °CAnalogous N-alkyl pyridazinones
Water Solubility Moderate-Predicted based on LogP < 1.0
Lipinski’s Rule of 5 Compliance

This compound is an ideal "fragment" for drug discovery, fully compliant with Lipinski’s rules, allowing significant room for further chemical elaboration.

  • MW < 500: Yes (149.15)

  • LogP < 5: Yes (~0.45)

  • H-Donors < 5: Yes (0)

  • H-Acceptors < 10: Yes (3)

Synthetic Pathway & Methodology

The synthesis of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile is classically achieved via a Michael Addition (aza-Michael) of pyridazin-3(2H)-one to acrylonitrile. This reaction is highly atom-efficient and typically base-catalyzed.

Reaction Mechanism (Aza-Michael Addition)
  • Deprotonation: A base (e.g., Triton B, NaOH, or KOH) deprotonates the N2-H of the pyridazinone ring, generating a nucleophilic nitrogen anion.

  • Nucleophilic Attack: The nitrogen anion attacks the

    
    -carbon of acrylonitrile.
    
  • Protonation: The resulting enolate intermediate picks up a proton to form the final saturated nitrile side chain.

Visualization of Synthesis

Synthesis Start Pyridazin-3(2H)-one (Nucleophile) Intermediate N-Anion Intermediate Start->Intermediate Deprotonation Reagent Acrylonitrile (Michael Acceptor) Reagent->Intermediate Electrophilic Attack Catalyst Base Catalyst (Triton B / NaOH) Catalyst->Intermediate Promotes Product 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile (Target) Intermediate->Product Protonation & Isolation

Figure 1: Base-catalyzed aza-Michael addition pathway for the synthesis of the target compound.

Experimental Protocol (Standardized)

Reagents:

  • Pyridazin-3(2H)-one (1.0 eq)

  • Acrylonitrile (1.2 – 1.5 eq)

  • Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (0.1 eq) or NaOH (aq).

  • Solvent: Water or Acetonitrile.[1]

Procedure:

  • Dissolution: Dissolve pyridazin-3(2H)-one in water or acetonitrile.

  • Catalysis: Add the base catalyst (Triton B) dropwise.

  • Addition: Add acrylonitrile slowly to control the exotherm.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–6 hours. Monitor by TLC (SiO₂, EtOAc/Hexane).

  • Isolation:

    • If in water:[2][1] Cool to 0°C. The product often precipitates as a white solid. Filter and wash with cold water.

    • If in organic solvent: Evaporate solvent, redissolve in DCM, wash with water, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Isopropanol.

Biological Relevance & Applications

Drug Discovery Scaffold

The 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile structure is a "privileged scaffold." The nitrile group serves as a versatile handle for further transformation:

  • Hydrolysis: Converts to the carboxylic acid (linker for PROTACs).

  • Reduction: Converts to the primary amine (for amide coupling).

  • Tetrazole Formation: Reaction with azide yields a bioisostere of carboxylic acid (common in sartans).

Pharmacological Context

Pyridazinone derivatives are historically significant in cardiovascular research:

  • PDE III Inhibitors: The pyridazinone ring mimics the pyrimidine ring of cAMP/cGMP, acting as a competitive inhibitor.

  • Calcium Sensitizers: Compounds like Levosimendan contain a pyridazinone core.

  • Platelet Aggregation: Zardaverine is a pyridazinone-based PDE3/4 inhibitor. The cyanoethyl derivative is often an intermediate in synthesizing analogs with improved solubility or metabolic stability.

Analytical Characterization Expectations

To validate the identity of synthesized 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile, the following spectral signals are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~2.9 ppm (t, 2H, -CH₂-CN ): Triplet characteristic of the methylene next to nitrile.
      
    • 
       ~4.3 ppm (t, 2H, N-CH₂ -): Triplet shifted downfield due to attachment to the nitrogen.
      
    • 
       ~6.9 ppm (dd, 1H, Pyridazine H-4/5): Ring proton.
      
    • 
       ~7.4 ppm (dd, 1H, Pyridazine H-4/5): Ring proton.
      
    • 
       ~7.9 ppm (dd, 1H, Pyridazine H-3): Proton adjacent to N2 (most deshielded).
      
  • IR Spectroscopy (FT-IR):

    • 2250 cm⁻¹: Sharp, weak band characteristic of the C≡N stretch.

    • 1660–1680 cm⁻¹: Strong band for the C=O (amide/lactam) stretch.

References

  • Coates, W. J., & McKillop, A. (1992). Comprehensive Heterocyclic Chemistry II. Pyridazines and their Benzo Derivatives.[3][4][5] Pergamon Press.

  • Heinisch, G., & Frank, H. (1990). Pharmacochemistry of Pyridazines. Progress in Medicinal Chemistry, 27, 1-49.

  • Rubinstein, H., et al. (1970). The reaction of pyridazin-3-ones with acrylonitrile. Journal of Organic Chemistry.
  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.

Sources

The N-Substituted Pyridazinone Scaffold: A Technical Chronicle of Discovery and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3(2H)-pyridazinone nucleus represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of serving as a ligand for a diverse array of biological targets. Historically emerging from 19th-century hydrazine chemistry, this scaffold has evolved from simple dye intermediates to sophisticated therapeutics like Levosimendan (calcium sensitizer/PDE inhibitor) and Emorfazone (non-acidic analgesic).[1] This guide dissects the synthetic evolution, pharmacological divergence, and experimental methodologies required to exploit N-substituted pyridazinone derivatives in modern drug discovery.

Historical Genesis: From Hydrazine to Heterocycle

The history of pyridazinones is inextricably linked to the availability of hydrazine, first isolated by Theodor Curtius in 1887. While the aromatic pyridazine ring was synthesized by Tauber in 1895, the oxidized tautomer—3(2H)-pyridazinone —gained prominence due to its stability and facile synthesis via the condensation of 1,4-dicarbonyl compounds with hydrazine.[1]

The Pharmacological Pivot (1970s-1990s)

The trajectory of this scaffold shifted dramatically in the late 20th century:

  • The NSAID Crisis: Researchers sought non-steroidal anti-inflammatory drugs (NSAIDs) that lacked the gastric ulcerogenicity of carboxylic acid-based drugs (e.g., aspirin, indomethacin).[1] This led to the discovery of Emorfazone , which utilized the pyridazinone ring to mask polarity while maintaining COX inhibition.[1]

  • The Inotrope Race: Concurrently, cardiovascular research moved beyond glycosides (digoxin).[1] The pyridazinone ring proved to be an ideal bioisostere for the bipyridine ring found in early phosphodiesterase (PDE) inhibitors (e.g., amrinone), leading to the discovery of Pimobendan and Levosimendan .[1]

Synthetic Architecture: Constructing the Scaffold

The ubiquity of pyridazinones in drug libraries stems from their synthetic accessibility.[1] The core reaction—hydrazinolysis of


-keto acids —remains the industrial standard, though modern N-functionalization techniques have expanded the chemical space.[1]
Core Synthetic Pathway

The formation of the N-substituted pyridazinone typically follows a "Cyclization-Oxidation-Substitution" or a "Direct N-Substituted Cyclization" workflow.[1]

Figure 1: Synthetic Pathways for N-Substituted Pyridazinones

PyridazinoneSynthesis KetoAcid γ-Keto Acid/Ester Dihydro 4,5-Dihydropyridazinone KetoAcid->Dihydro Condensation Final_N_Sub N-Substituted Pyridazinone KetoAcid->Final_N_Sub Direct Cyclization (with R-Hydrazine) Hydrazine Hydrazine (NH2NH2) Hydrazine->Dihydro R_Hydrazine R-Hydrazine (R-NHNH2) R_Hydrazine->Final_N_Sub Oxidation Dehydrogenation (Br2/AcOH or DDQ) Dihydro->Oxidation Pyridazinone 3(2H)-Pyridazinone (Unsubstituted N) Oxidation->Pyridazinone N_Alkylation N-Alkylation (R-X, Base) Pyridazinone->N_Alkylation N_Alkylation->Final_N_Sub

Caption: Comparative synthetic routes: Stepwise cyclization/alkylation (solid lines) vs. direct cyclization using substituted hydrazines (dashed).

Critical Synthetic Considerations
  • Regioselectivity: When using substituted hydrazines (R-NHNH2), regioselectivity is governed by the sterics of the

    
    -keto acid.[1] The nitrogen bearing the substituent typically attacks the most electrophilic carbonyl (ketone vs. ester).[1]
    
  • Aromatization: The initial condensation often yields the 4,5-dihydro intermediate.[1] Aromatization to the full pyridazinone requires oxidative dehydrogenation, commonly using bromine in acetic acid or sodium m-nitrobenzenesulfonate.[1]

Pharmacological Divergence: A Tale of Two Targets

The N-substituent acts as a "molecular rudder," steering the scaffold toward distinct biological targets.[1]

Table 1: Structure-Activity Relationship (SAR) Divergence[1]
FeatureEmorfazone (Analgesic) Levosimendan (Cardiovascular)
Primary Target COX inhibition / Bradykinin suppressionTroponin C (Ca2+ sensitizer) / PDE3
N-Substituent (Pos 2) Methyl group (-CH3)Hydrogen (Tautomeric hydrazone form)
Ring Substituents 4-ethoxy, 5-morpholinoMalononitrile hydrazone at C5
Mechanism Class Non-acidic NSAIDCalcium Sensitizer / Inodilator
Therapeutic Outcome Pain relief without gastric ulcerationIncreased cardiac contractility without arrhythmia

Deep Dive: Levosimendan Mechanism

Levosimendan illustrates the pinnacle of pyridazinone engineering.[1] Unlike traditional inotropes (catecholamines) that increase intracellular calcium—often causing arrhythmias—Levosimendan increases the sensitivity of contractile proteins to calcium.[1]

Figure 2: Dual Mechanism of Levosimendan in Cardiomyocytes

LevosimendanMoA Levo Levosimendan TnC Troponin C (Sarcomere) Levo->TnC Binds N-terminal KATP K+ ATP Channels (Mitochondria/Vascular) Levo->KATP Opens PDE3 PDE3 Enzyme Levo->PDE3 Inhibits (High Dose) ConfChange Stabilizes Ca2+-bound Conformation TnC->ConfChange Vasodilation Hyperpolarization & Vasodilation KATP->Vasodilation cAMP Increased cAMP PDE3->cAMP Contractility Increased Contractility (Systole) ConfChange->Contractility Without increasing [Ca2+]i Relaxation Preserved Relaxation (Diastole) ConfChange->Relaxation Dissociates during diastole cAMP->Contractility

Caption: Levosimendan acts via Ca2+ sensitization (TnC binding) and vasodilation (K-ATP channel opening), minimizing energetic cost.[1]

Experimental Protocols

The following protocols are standardized for research applications.

Protocol A: Synthesis of 6-Phenyl-3(2H)-pyridazinone (General Scaffold)

Rationale: This reaction demonstrates the fundamental condensation-dehydrogenation sequence.[1]

Reagents:

  • 3-Benzoylpropionic acid (10 mmol)[1]

  • Hydrazine hydrate (15 mmol)[1]

  • Ethanol (30 mL)

  • Glacial Acetic Acid / Bromine (for oxidation)[1]

Step-by-Step:

  • Condensation: Dissolve 3-benzoylpropionic acid in ethanol. Add hydrazine hydrate dropwise.[1]

  • Reflux: Heat to reflux (78°C) for 3–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1]

    • Checkpoint: The disappearance of the acid starting material indicates formation of the 4,5-dihydropyridazinone.[1]

  • Isolation: Cool to room temperature. Pour into ice-cold water. Filter the precipitate (6-phenyl-4,5-dihydropyridazin-3(2H)-one).[1]

  • Oxidation (Aromatization): Dissolve the dihydro-intermediate in glacial acetic acid. Add bromine (1.1 eq) dropwise at 60°C. Stir for 2 hours.

    • Safety Note: Perform in a fume hood; bromine is highly toxic and volatile.[1]

  • Purification: Pour into water, filter the solid, and recrystallize from ethanol to yield the target 6-phenyl-3(2H)-pyridazinone.

Protocol B: In Vitro PDE3 Inhibition Assay

Rationale: To validate the cardiovascular potential of N-substituted derivatives.[1]

Materials:

  • Human recombinant PDE3A enzyme.[1]

  • Substrate: [3H]-cAMP.[1]

  • Scintillation proximity assay (SPA) beads.[1]

Workflow:

  • Preparation: Dilute test compounds (pyridazinone derivatives) in DMSO (final concentration <1%).

  • Incubation: Mix PDE3A enzyme, [3H]-cAMP (50 nM), and test compound in Tris-HCl buffer (pH 7.5, containing MgCl2). Incubate at 30°C for 20 minutes.

  • Termination: Stop reaction by adding PDE-SPA beads (yttrium silicate) containing zinc sulfate.

    • Mechanism:[1][2][3][4][5] The beads bind GMP (product) but not cAMP (substrate).[1]

  • Quantification: Measure radioactivity using a scintillation counter.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation: Reference standard Milrinone should exhibit IC50

      
       0.5–1.0 
      
      
      
      M.[1]

Future Outlook: Hybridization

Current research has moved beyond simple substitution.[1] The frontier lies in molecular hybridization , fusing the pyridazinone ring with other pharmacophores:

  • Triazole-Pyridazinones: To enhance antifungal and anticancer activity.[1]

  • Pyridazinone-Sulfonylureas: Dual-action antidiabetic agents.[1]

  • Computational Design: Using docking studies (e.g., into the ATP-binding pocket of kinases) to predict optimal N-substituents before synthesis.[1]

References

  • Asif, M. (2014).[1] Chemical characteristics, synthetic methods, and biological potential of pyridazine and pyridazinone derivatives.[6][7][8][9][10][11] International Journal of Medicinal Chemistry.[1] Link

  • Nieminen, M. S., et al. (2013).[1][12] Levosimendan: current data, clinical use and future development.[1][12] Heart, Lung and Vessels.[1][12][13] Link

  • Takaya, M., et al. (1979).[1] A new nonsteroidal analgesic-antiinflammatory agent.[1][14][15] Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds. Journal of Medicinal Chemistry.[1] Link[1]

  • Papp, J. G., et al. (2012).[1][16] Levosimendan: molecular mechanisms and clinical implications: consensus of experts on the mechanisms of action of levosimendan.[12] International Journal of Cardiology.[1] Link

  • Sotelo, E., et al. (2002).[1] Pyridazines.[1][10][17][18][19][20] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry.[1][4][10][14][18] Link

Sources

Methodological & Application

Step-by-step synthesis protocol for 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the synthesis of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile (also known as 2-(2-cyanoethyl)pyridazin-3(2H)-one). This compound serves as a critical pharmacophore in the development of antihypertensive agents, COX-2 inhibitors, and platelet aggregation inhibitors. The methodology focuses on the base-catalyzed Michael addition of pyridazin-3(2H)-one to acrylonitrile. This route is selected for its high atom economy, scalability, and operational simplicity compared to direct alkylation with halo-nitriles.

Chemical Identity & Retrosynthesis[1][2]

The target molecule features a pyridazinone core N-alkylated with a propanenitrile side chain.

  • IUPAC Name: 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile

  • Alternative Name: 2-(2-Cyanoethyl)-3(2H)-pyridazinone

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 149.15 g/mol

Retrosynthetic Analysis: The most logical disconnection is at the N-C bond between the pyridazinone ring and the ethyl chain. This reveals two precursors: the nucleophilic pyridazin-3(2H)-one and the electrophilic Michael acceptor acrylonitrile .

Retrosynthesis Target Target: 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile Precursor1 Nucleophile: Pyridazin-3(2H)-one Target->Precursor1 Michael Disconnection Precursor2 Electrophile: Acrylonitrile Target->Precursor2

Figure 1: Retrosynthetic strategy utilizing the Michael addition pathway.

Safety & Precautions (Critical)

Hazard ClassReagentSpecific DangerMitigation
Carcinogen/Toxic AcrylonitrileHighly toxic by inhalation/skin absorption. Carcinogenic.Use ONLY in a certified fume hood. Double glove (Nitrile/Laminate).
Corrosive Triton B (Benzyltrimethylammonium hydroxide)Causes severe skin burns and eye damage.Wear face shield and chemical-resistant apron.
Irritant Pyridazin-3(2H)-oneRespiratory and skin irritant.Standard PPE (Lab coat, gloves, goggles).

Emergency Note: Acrylonitrile can polymerize explosively if not inhibited or if exposed to strong bases without solvent control. Ensure the reaction vessel is equipped with a reflux condenser and temperature monitoring.

Materials & Equipment

Reagents:

  • Pyridazin-3(2H)-one (CAS: 504-30-3) - Purity ≥ 98%

  • Acrylonitrile (CAS: 107-13-1) - Stabilized with MEHQ

  • Triton B (40% in Methanol) or Triethylamine (Et

    
    N) - Catalyst
    
  • 1,4-Dioxane or Ethanol - Solvent

  • Chloroform/Methanol - For extraction/purification

Equipment:

  • 100 mL Round-bottom flask (3-neck)

  • Reflux condenser with nitrogen inlet

  • Magnetic stirrer with heating block

  • Rotary evaporator

  • Vacuum filtration setup (Buchner funnel)

Step-by-Step Synthesis Protocol

Method A: Base-Catalyzed Michael Addition (Preferred)

This method utilizes Triton B to generate the nucleophilic nitrogen anion, facilitating attack on the


-carbon of acrylonitrile.
Phase 1: Reaction Setup
  • Charge: In a 100 mL 3-neck round-bottom flask, suspend Pyridazin-3(2H)-one (1.92 g, 20 mmol) in 1,4-Dioxane (20 mL) .

  • Catalyst Addition: Add Triton B (40% in MeOH, 0.5 mL) dropwise to the suspension while stirring. The mixture may clarify slightly as the salt forms.

  • Reagent Addition: Add Acrylonitrile (1.59 g, 30 mmol, 1.5 eq) dropwise over 10 minutes.

    • Note: A slight excess of acrylonitrile drives the equilibrium forward.

Phase 2: Reaction & Monitoring
  • Heating: Heat the reaction mixture to reflux (approx. 100°C) under a nitrogen atmosphere.

  • Duration: Maintain reflux for 4–6 hours .

  • TLC Monitoring: Check progress using TLC (Mobile Phase: Ethyl Acetate/Hexane 7:3).

    • Starting Material R

      
      : ~0.2 (lower)
      
    • Product R

      
      : ~0.5 (higher)
      
    • Stain: UV (254 nm) or Iodine chamber.

Phase 3: Workup & Isolation
  • Quench: Cool the mixture to room temperature.

  • Evaporation: Remove the solvent and excess acrylonitrile under reduced pressure (Rotovap) to yield a viscous residue.

    • Caution: The distillate contains acrylonitrile; dispose of as hazardous waste.

  • Extraction: Dissolve the residue in Chloroform (30 mL) and wash with Water (2 x 10 mL) to remove the catalyst and unreacted starting material.

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
Phase 4: Purification
  • Crystallization: Triturate the crude solid with cold Diethyl Ether or recrystallize from Ethanol/Water (9:1) .

  • Drying: Dry the resulting white/off-white crystals in a vacuum oven at 40°C for 4 hours.

Expected Yield: 75–85% Melting Point: 108–110°C (Lit. value check required for specific polymorphs).

Mechanism of Action

The reaction proceeds via a base-promoted Michael addition. The base deprotonates the amide-like nitrogen (N2) of the pyridazinone, creating a nucleophile that attacks the electron-deficient alkene of the acrylonitrile.

Mechanism Step1 Deprotonation (Triton B removes H+ from N2) Step2 Nucleophilic Attack (N- Anion attacks Acrylonitrile) Step1->Step2 Generates Nucleophile Step3 Enolate Intermediate Step2->Step3 C-C Bond Formation Step4 Protonation (Formation of Product) Step3->Step4 Tautomerization

Figure 2: Mechanistic pathway of the N-cyanoethylation.

Quality Control & Characterization

Verify the identity of the synthesized compound using the following parameters:

TechniqueExpected Signal / CharacteristicInterpretation
IR Spectroscopy 2240–2250 cm

C≡N stretch (Nitrile group confirmation)
1660–1670 cm

C=O stretch (Pyridazinone carbonyl)

H-NMR
(CDCl

, 400 MHz)

2.90 (t, 2H,

Hz)

adjacent to Cyano group

4.45 (t, 2H,

Hz)

adjacent to Nitrogen

6.95 (d, 1H)
Pyridazinone ring proton (C4/C5)

7.20 (m, 1H)
Pyridazinone ring proton

7.80 (d, 1H)
Pyridazinone ring proton (C6/C3)
Mass Spectrometry

149.1 [M]

or 150.1 [M+H]

Molecular ion peak

Troubleshooting Guide

Issue: Low Yield

  • Cause: Polymerization of acrylonitrile.

  • Solution: Add a radical inhibitor (hydroquinone) if using old acrylonitrile. Ensure nitrogen atmosphere is maintained.

  • Cause: Incomplete reaction.

  • Solution: Increase catalyst load to 10 mol% or switch to a stronger base (e.g., NaOEt in EtOH).

Issue: O-Alkylation vs. N-Alkylation

  • Observation: Formation of 3-(2-cyanoethoxy)pyridazine (rare under these conditions).

  • Solution: Michael addition conditions (thermodynamic control) heavily favor N-alkylation. Ensure the reaction is refluxed adequately to permit thermodynamic equilibration to the stable N-substituted lactam.

Issue: Sticky/Oily Product

  • Cause: Residual solvent or Triton B.

  • Solution: Perform the water wash thoroughly during extraction. Recrystallize from minimal hot ethanol.

References

  • General Pyridazinone Synthesis: Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Link

  • Cyanoethylation Protocol: Rajasekaran, A., et al. (2011). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Link

  • Michael Addition to Acrylonitrile: Scispace Review. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications. Link

  • Related N-Alkylation Methodology: Sotelo, E., et al. (2002). Efficient Synthesis of 3(2H)-Pyridazinones. Synthetic Communications.

Application Note & Protocol: Hydrolysis of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile to 3-(6-Oxopyridazin-1(6H)-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(6-Oxopyridazin-1(6H)-yl)propanoic acid is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a pyridazinone core linked to a propanoic acid moiety, is found in a variety of biologically active compounds, including those with potential antihypertensive and anti-inflammatory properties. The synthesis of this key intermediate often proceeds via the corresponding propanenitrile derivative. The hydrolysis of the nitrile group to a carboxylic acid is a critical and often challenging transformation. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective hydrolysis of 3-(6-oxopyridazin-1(6H)-yl)propanenitrile, exploring both acidic and basic methodologies. We will delve into the mechanistic underpinnings of these reactions, provide field-proven, step-by-step protocols, and outline analytical techniques for monitoring and characterization.

Mechanistic Principles of Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This hydrolysis can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism.[1][2] In both cases, the reaction occurs in two main stages: the initial conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[1][3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[4][5] A series of proton transfers then leads to the formation of an amide intermediate.[5] This amide is subsequently hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion.[3][4] The final step, the formation of the protonated ammonia, is a strong driving force for the reaction, rendering it essentially irreversible.[4]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium or potassium hydroxide, the hydrolysis is initiated by the direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[1][4] This is followed by protonation of the resulting nitrogen anion by water to form an imidic acid, which then tautomerizes to the more stable amide.[1] Under harsher conditions, such as elevated temperatures and prolonged reaction times, the amide intermediate is then hydrolyzed to a carboxylate salt.[4][6] An acidic workup is subsequently required to protonate the carboxylate and isolate the final carboxylic acid product.[2][7] It is worth noting that under milder basic conditions, it is sometimes possible to isolate the amide as the primary product.[4]

Comparative Analysis of Hydrolysis Methods

The choice between acidic and basic hydrolysis depends on several factors, including the stability of the starting material and product to the reaction conditions, potential side reactions, and the desired final product form. The following table summarizes the key aspects of each method for the hydrolysis of 3-(6-oxopyridazin-1(6H)-yl)propanenitrile.

ParameterAcidic HydrolysisBasic Hydrolysis
Reagents Strong mineral acid (e.g., HCl, H₂SO₄) in waterStrong base (e.g., NaOH, KOH) in water or aqueous alcohol
Temperature Typically elevated (reflux)[7][8]Often requires heating (reflux) for complete hydrolysis[4][9]
Reaction Time Can be lengthy depending on substrate reactivityCan be faster than acidic hydrolysis, but may require vigorous conditions[4]
Intermediate Amide[1][3]Amide[1]
Product Form Carboxylic acidCarboxylate salt (requires acidic workup to isolate the acid)[2][7]
Potential Issues Potential for degradation of acid-sensitive functional groups.[8]Potential for side reactions on base-sensitive groups.
Workup Extraction or direct crystallizationNeutralization with acid followed by extraction or crystallization.[6][9]

Experimental Protocols

The following protocols are designed to be robust and reproducible. As with any chemical procedure, appropriate personal protective equipment (PPE) should be worn, and all operations should be conducted in a well-ventilated fume hood.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes hydrochloric acid to effect the hydrolysis.

Materials:

  • 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(6-oxopyridazin-1(6H)-yl)propanenitrile (1.0 eq).

  • Acid Addition: To the flask, add a 6 M aqueous solution of hydrochloric acid (approximately 10-20 volumes).

  • Reflux: Heat the reaction mixture to reflux (typically around 100-110 °C) with vigorous stirring.[7][8]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours to overnight.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms upon cooling, it may be the desired product. Isolate the solid by vacuum filtration and wash with cold deionized water.

    • If no precipitate forms, transfer the cooled reaction mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(6-Oxopyridazin-1(6H)-yl)propanoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water) or by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol employs sodium hydroxide for the hydrolysis.

Materials:

  • 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile

  • Sodium Hydroxide (NaOH) pellets or a concentrated aqueous solution

  • Deionized Water

  • Ethanol or Methanol (optional, to improve solubility)

  • Concentrated Hydrochloric Acid (HCl) for neutralization

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or a pH meter

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile (1.0 eq) in a 10% aqueous solution of sodium hydroxide (approximately 10-20 volumes).[9] An alcohol co-solvent like ethanol or methanol can be added to aid solubility.[9]

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The evolution of ammonia gas, which can be detected by its characteristic odor or with moist litmus paper, is an indicator of the reaction proceeding.[2]

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and then further in an ice-water bath.

    • Slowly and carefully add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the pH of the solution is acidic (pH ~2-3), as indicated by pH paper or a pH meter.[9] The product should precipitate out of the solution.

    • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold deionized water.[6]

    • If the product does not precipitate, transfer the acidified solution to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(6-Oxopyridazin-1(6H)-yl)propanoic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the acidic hydrolysis protocol.

Analytical Characterization

To ensure the successful synthesis and purity of 3-(6-Oxopyridazin-1(6H)-yl)propanoic acid, a combination of analytical techniques should be employed.

  • Thin Layer Chromatography (TLC): A simple and rapid method to monitor the reaction progress by observing the disappearance of the starting nitrile spot and the appearance of the more polar carboxylic acid product spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction conversion and the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product. Key diagnostic signals include the disappearance of the nitrile carbon signal in the ¹³C NMR spectrum and the appearance of a broad singlet for the carboxylic acid proton in the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy: A powerful tool for monitoring the reaction. The disappearance of the characteristic nitrile (C≡N) stretching vibration (around 2250 cm⁻¹) and the appearance of a broad O-H stretch (around 2800-3200 cm⁻¹) and a strong carbonyl (C=O) stretch (around 1705 cm⁻¹) are indicative of the carboxylic acid formation.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Visualizing the Process

To better understand the workflow and the chemical transformations, the following diagrams have been generated.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile_A 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile Protonated_Nitrile Protonated Nitrile Nitrile_A->Protonated_Nitrile + H⁺ Amide_Intermediate_A Amide Intermediate Protonated_Nitrile->Amide_Intermediate_A + H₂O, - H⁺ Carboxylic_Acid_A 3-(6-Oxopyridazin-1(6H)-yl)propanoic Acid Amide_Intermediate_A->Carboxylic_Acid_A + H₂O, H⁺ Nitrile_B 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile Imidic_Acid_Intermediate Imidic Acid Intermediate Nitrile_B->Imidic_Acid_Intermediate + OH⁻, + H₂O Amide_Intermediate_B Amide Intermediate Imidic_Acid_Intermediate->Amide_Intermediate_B Tautomerization Carboxylate_Salt Carboxylate Salt Amide_Intermediate_B->Carboxylate_Salt + OH⁻ Carboxylic_Acid_B 3-(6-Oxopyridazin-1(6H)-yl)propanoic Acid Carboxylate_Salt->Carboxylic_Acid_B + H⁺ (Workup)

Caption: General mechanisms for acid and base-catalyzed nitrile hydrolysis.

Experimental_Workflow Start Start: 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile Hydrolysis Hydrolysis (Acidic or Basic Conditions) Start->Hydrolysis Monitoring Reaction Monitoring (TLC, HPLC) Hydrolysis->Monitoring Workup Workup (Neutralization/Extraction) Monitoring->Workup Reaction Complete Isolation Isolation (Solvent Removal) Workup->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Product: 3-(6-Oxopyridazin-1(6H)-yl)propanoic Acid Characterization->End

Caption: A generalized experimental workflow for nitrile hydrolysis.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, consider increasing the reaction temperature, extending the reaction time, or using a more concentrated acid or base. For base-catalyzed hydrolysis, the addition of a phase-transfer catalyst may be beneficial if solubility is an issue.

  • Product Decomposition: The pyridazinone ring can be sensitive to harsh acidic or basic conditions. If degradation is observed, consider using milder conditions, such as a lower reaction temperature or a less concentrated acid or base.

  • Difficult Purification: If the product is difficult to crystallize, column chromatography is a reliable alternative. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent, can be effective.

  • Side Reactions: Be mindful of other functional groups in the molecule that could react under the hydrolysis conditions. For instance, esters would also be hydrolyzed under these conditions.

By carefully selecting the reaction conditions and diligently monitoring the progress, the hydrolysis of 3-(6-oxopyridazin-1(6H)-yl)propanenitrile can be achieved in high yield and purity, providing a reliable route to this important carboxylic acid intermediate.

References

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Available from: [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Available from: [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. Available from: [Link]

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Available from: [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available from: [Link]

  • Clark, J. (2023, January 22). The Hydrolysis of Nitriles. Chemistry LibreTexts. Available from: [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Available from: [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Available from: [Link]

Sources

Using 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile in Drug Design

Executive Summary

In modern medicinal chemistry, the "privileged structure" concept dictates that certain molecular frameworks are capable of binding to multiple, unrelated receptor targets. The pyridazinone core is one such structure, widely recognized in cardiovascular (PDE3 inhibitors), anti-inflammatory (COX-2/p38 MAPK inhibitors), and respiratory therapeutics.

This guide focuses on 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile (CAS: 4245-88-7), a versatile intermediate that combines the pharmacophoric utility of the pyridazinone ring with the synthetic malleability of a nitrile-terminated linker. This scaffold serves as a critical "hub" molecule, allowing researchers to:

  • Modulate Solubility: The polar nitrile chain improves physicochemical properties.

  • Access Divergent Libraries: The nitrile group is a gateway to amines (linkers), carboxylic acids (H-bond donors), or tetrazoles (bioisosteres).

  • Probe Binding Pockets: The ethyl spacer allows the functional group to reach secondary binding sites (e.g., solvent-exposed regions in kinase domains).

Structural Analysis & Pharmacophore Mapping

Before synthesis, it is critical to understand why this scaffold is effective.

  • The Core (Pyridazinone): Acts as a hydrogen bond acceptor (carbonyl) and donor (if N-unsubstituted, though here N is substituted). The ring is planar and aromatic, suitable for

    
     stacking interactions with residues like Phenylalanine or Tyrosine in receptor pockets.
    
  • The Linker (Ethyl chain): Provides rotational freedom, decoupling the core from the tail to avoid steric clash.

  • The Warhead (Nitrile): A metabolic "soft spot" or synthetic handle.

Diagram 1: Scaffold Divergence Strategy

ScaffoldStrategy Core Pyridazinone Core (Pharmacophore) Scaffold 3-(6-Oxopyridazin-1(6H)-yl) propanenitrile Core->Scaffold + Acrylonitrile (Michael Addition) Amine Primary Amine (Linker Extension) Scaffold->Amine Reduction (H2/Raney Ni) Acid Carboxylic Acid (Solubility/Targeting) Scaffold->Acid Hydrolysis (HCl/H2O) Tetrazole Tetrazole (Bioisostere of -COOH) Scaffold->Tetrazole Cycloaddition (NaN3/ZnBr2)

Caption: Divergent synthesis pathways from the central nitrile scaffold, enabling rapid library generation.

Experimental Protocols

The following protocols are optimized for reproducibility and scalability.

Protocol A: Synthesis of the Scaffold (Cyanoethylation)

Objective: N-alkylation of pyridazin-3(2H)-one via Michael addition. Mechanism: Base-catalyzed nucleophilic attack of the pyridazinone nitrogen (N2) on the


-carbon of acrylonitrile.

Materials:

  • Pyridazin-3(2H)-one (1.0 eq)

  • Acrylonitrile (1.5 - 2.0 eq) [Caution: Carcinogen/Volatile]

  • Base: Triton B (40% in methanol) or K₂CO₃ (anhydrous)

  • Solvent: Water (Green chemistry) or Acetonitrile

  • Equipment: Reflux condenser, oil bath.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, suspend Pyridazin-3(2H)-one (10 mmol, 0.96 g) in water (20 mL).

  • Catalysis: Add Triton B (3 drops) or K₂CO₃ (0.5 eq). Stir for 10 minutes at room temperature (RT) to ensure deprotonation/activation.

  • Addition: Dropwise add Acrylonitrile (20 mmol, 1.3 mL) over 10 minutes. Note: The reaction is exothermic; control addition rate.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (lower Rf) should disappear.

  • Workup:

    • Cool to RT. The product often precipitates as a solid or oil.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

  • Yield: Expected yield 75–85%.

Validation:

  • 1H NMR (CDCl3): Look for the characteristic triplet of the

    
     (approx. 4.4 ppm) and the triplet of the 
    
    
    
    (approx. 2.9 ppm).
Protocol B: Transformation to Tetrazole (Bioisosteric Replacement)

Objective: Convert the nitrile to a tetrazole to mimic a carboxylic acid with improved metabolic stability and membrane permeability.

Materials:

  • Scaffold (from Protocol A) (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq) [Caution: Toxic/Explosive]

  • Zinc Bromide (ZnBr₂) (1.0 eq) or Triethylamine hydrochloride

  • Solvent: Water/Isopropanol (1:1) or DMF[1]

Step-by-Step Methodology:

  • Setup: Dissolve the nitrile scaffold (5 mmol) in Water/Isopropanol (20 mL).

  • Reagents: Add NaN₃ (7.5 mmol) and ZnBr₂ (5 mmol). Note: ZnBr₂ acts as a Lewis acid catalyst, activating the nitrile.

  • Reaction: Reflux at 80°C for 12–24 hours. This "Click-type" cycloaddition is slow but clean.

  • Workup:

    • Cool to RT. Acidify carefully with 1N HCl to pH 2–3 (releases HN₃ gas – perform in fume hood ).

    • The tetrazole product usually precipitates. Filter and wash with cold water.

    • If no precipitate, extract with Ethyl Acetate.

  • Yield: Expected yield 60–80%.

Case Study: Designing a PDE3 Inhibitor Analog

To demonstrate the utility of this scaffold, we apply it to the optimization of a Zardaverine -like inhibitor (a known bronchodilator/vasodilator).

Challenge: Zardaverine has poor water solubility. Solution: Use the cyanoethyl scaffold to introduce a polar handle without disrupting the core binding mode.

Data Comparison: Physicochemical Profile

PropertyZardaverine (Parent)N-Cyanoethyl Analog (Scaffold)Tetrazole Derivative
MW 226.2279.3322.3
cLogP 2.1 (Moderate)1.8 (Improved)0.9 (Highly Soluble)
H-Bond Donors 101 (Tetrazole NH)
TPSA 58 Ų82 Ų115 Ų
Predicted Metabolic Stability Low (O-demethylation)MediumHigh

Analysis: The N-cyanoethyl analog lowers cLogP, improving solubility. Converting to the tetrazole drastically improves solubility (low cLogP) while maintaining the acidic proton required for specific receptor interactions (mimicking the NH of the parent pyridazinone if needed, or interacting with Arg residues in the pocket).

Diagram 2: Synthetic Workflow for Library Generation

SynthesisWorkflow Start Start: Pyridazin-3(2H)-one Reaction1 Reaction: Acrylonitrile, Base, Reflux (Protocol A) Start->Reaction1 Intermediate Scaffold: 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile Reaction1->Intermediate Branch1 Path A: Hydrolysis (HCl, Heat) Intermediate->Branch1 Branch2 Path B: Reduction (H2, Raney Ni) Intermediate->Branch2 Branch3 Path C: Cycloaddition (NaN3, ZnBr2) Intermediate->Branch3 Product1 Product: Carboxylic Acid (Peptidomimetic) Branch1->Product1 Product2 Product: Primary Amine (Linker for Conjugation) Branch2->Product2 Product3 Product: Tetrazole (Bioisostere) Branch3->Product3

Caption: Step-by-step synthetic workflow from starting material to functionalized drug candidates.

Safety & Handling (E-E-A-T)

  • Acrylonitrile: Highly flammable and carcinogenic. Must be handled in a well-ventilated fume hood. Use nitrile gloves (double gloving recommended).

  • Sodium Azide: Reacts with metals to form explosive azides. Do not use metal spatulas. Quench reactions in a dedicated waste container containing bleach (sodium hypochlorite) to neutralize azide ions.

  • Pyridazinone Derivatives: Generally biologically active.[2][3][4][5][6] Handle as potential potent kinase/PDE inhibitors.

References

  • Synthesis of N-substituted Pyridazinones: Title: "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture" Source:[5] Journal of Chemical and Pharmaceutical Research URL:[Link] (General reference for pyridazinone chemistry).[5]

  • Michael Addition Protocols: Title: "Acrylonitrile - American Chemical Society" Source: ACS Molecule of the Week URL:[Link]

  • Tetrazole Synthesis (Zinc Bromide Method): Title: "Zinc(II) salts as efficient catalysts for the synthesis of 5-substituted 1H-tetrazoles" Source: Journal of Organic Chemistry (General methodology reference). Context: Standard protocol adaptation for nitrile-to-tetrazole conversion.
  • Pyridazinone Pharmacology: Title: "Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity" Source:[2][3][4][6] Bentham Science URL:[Link]

  • Piperidine/Nitrile Scaffolds (Analogous Chemistry): Title: "Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films" Source: Scientific Reports (Nature) URL:[Link]

Sources

Application Notes and Protocols for the Catalytic Synthesis of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 3-(6-oxopyridazin-1(6H)-yl)propanenitrile. This key intermediate is synthesized via the cyanoethylation of pyridazin-3(2H)-one, a reaction that is significantly influenced by the choice of catalyst. This guide delves into the mechanistic underpinnings of various catalytic systems, including base catalysis and phase-transfer catalysis, offering a comparative analysis to inform experimental design. Detailed, step-by-step protocols are provided, underpinned by established scientific literature, to ensure reproducible and efficient synthesis.

Introduction and Synthetic Overview

3-(6-Oxopyridazin-1(6H)-yl)propanenitrile is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex molecules with potential therapeutic applications. The pyridazinone core is a prevalent scaffold in a variety of biologically active compounds.[1] The primary and most direct route to this compound is the Michael addition of pyridazin-3(2H)-one to acrylonitrile, a process known as cyanoethylation.

Cyanoethylation involves the addition of a protic nucleophile, in this case, the nitrogen atom of the pyridazinone ring, to the electron-deficient β-carbon of acrylonitrile.[2] This reaction is typically catalyzed to achieve optimal yields and reaction rates. The choice of catalyst is paramount and dictates the reaction conditions and overall efficiency.

The Core Reaction: Cyanoethylation

The fundamental transformation is depicted below:

The nitrile group in acrylonitrile is a powerful electron-withdrawing group, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[3] The catalyst's role is to enhance the nucleophilicity of the pyridazinone nitrogen, thereby facilitating the addition reaction.

Catalyst Selection and Mechanistic Insights

The cyanoethylation of N-heterocycles like pyridazinone can be effectively catalyzed by bases or phase-transfer catalysts. The selection of the appropriate catalyst system is critical for maximizing yield and minimizing side reactions.

Base Catalysis

Base-catalyzed cyanoethylation is a widely employed method.[2][4] Strong bases are generally used to deprotonate the N-H bond of the pyridazinone, generating a highly nucleophilic pyridazinide anion. This anion then readily attacks the acrylonitrile.

2.1.1. Homogeneous Base Catalysts

Soluble strong bases such as alkali metal hydroxides (e.g., KOH, NaOH), alkoxides (e.g., potassium tert-butoxide), and quaternary ammonium hydroxides (e.g., benzyl trimethyl ammonium hydroxide - Triton B) are effective homogeneous catalysts.[3][5]

  • Mechanism of Action: The base abstracts the proton from the nitrogen atom of the pyridazinone ring, creating a resonance-stabilized anion. This anion then acts as a potent nucleophile, attacking the β-carbon of acrylonitrile in a Michael addition. A subsequent proton transfer from a solvent molecule or another pyridazinone molecule regenerates the catalyst and yields the final product.

G cluster_0 Base-Catalyzed Cyanoethylation Pyridazinone Pyridazin-3(2H)-one Pyridazinide Pyridazinide Anion Pyridazinone->Pyridazinide Deprotonation Base Base (B:) Base->Pyridazinide Intermediate Adduct Anion Pyridazinide->Intermediate Nucleophilic Attack Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Product 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile Intermediate->Product Protonation RegenBase Protonated Base (BH) RegenBase->Product G cluster_0 Phase-Transfer Catalysis Workflow cluster_1 Aqueous/Solid Phase cluster_2 Organic Phase Pyridazinone Pyridazin-3(2H)-one Anion Pyridazinide Anion Pyridazinone->Anion Base Solid Base (e.g., K2CO3) Base->Pyridazinone Deprotonates PTC_aq Q+X- (PTC) PTC_aq->Anion Forms Ion Pair PTC_org Q+Anion- PTC_aq->PTC_org Phase Transfer Acrylonitrile Acrylonitrile PTC_org->Acrylonitrile Reacts Product Product Acrylonitrile->Product PTC_return Q+X- Product->PTC_return Releases PTC_return->PTC_aq Returns

Caption: Generalized Workflow for Phase-Transfer Catalysis.

Comparative Data on Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile. Below is a summary of representative catalytic systems.

Catalyst SystemBase/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Homogeneous Base Triton BDioxane25-302-4High[3]
Homogeneous Base NaOHWater/EthanolReflux4-6Moderate-HighGeneral Knowledge
Heterogeneous Base Amberlite IRA-400Acetonitrile50-608-12Good[3][5]
Phase-Transfer K₂CO₃ / TBABDMFRoom Temp24Good-Excellent[6]

Note: Yields are indicative and can vary based on the precise reaction scale and purification methods.

Experimental Protocols

Safety Precaution: Acrylonitrile is a toxic and flammable liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Protocol 1: Homogeneous Base Catalysis using Triton B

This protocol is adapted from general procedures for base-catalyzed cyanoethylation. [3] Materials:

  • Pyridazin-3(2H)-one

  • Acrylonitrile

  • Triton B (40% solution in methanol)

  • Dioxane (anhydrous)

  • Glacial acetic acid

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of Pyridazin-3(2H)-one (1.0 eq) in anhydrous dioxane, add Triton B (catalytic amount, e.g., 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acrylonitrile (1.1 - 1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by adding a few drops of glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile.

Protocol 2: Phase-Transfer Catalysis using K₂CO₃ and TBAB

This protocol is based on similar N-alkylation reactions under phase-transfer conditions. [6] Materials:

  • Pyridazin-3(2H)-one

  • Acrylonitrile

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Tetrabutylammonium bromide (TBAB)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine Pyridazin-3(2H)-one (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and tetrabutylammonium bromide (0.1 eq) in anhydrous DMF.

  • Stir the suspension vigorously at room temperature.

  • Add acrylonitrile (1.2 eq) dropwise to the mixture.

  • Continue stirring at room temperature for 24 hours or until TLC analysis indicates the consumption of the starting material.

  • Filter the reaction mixture to remove the inorganic salts.

  • Dilute the filtrate with water and extract the product with dichloromethane (3x).

  • Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography as described in Protocol 1.

Troubleshooting and Key Considerations

  • Polycyanoethylation: The use of a large excess of acrylonitrile or highly concentrated strong bases can sometimes lead to the addition of a second cyanoethyl group to the product. Using a heterogeneous catalyst can sometimes favor monocyanoethylation. [5]* Reaction Monitoring: TLC is an effective tool to monitor the progress of the reaction. A suitable eluent system might be a mixture of ethyl acetate and hexanes.

  • Purification: The product is a polar molecule. Silica gel chromatography is generally effective for purification. Recrystallization from a suitable solvent system (e.g., ethanol/water) may also be an option for the final product.

  • Moisture Sensitivity: While not extremely sensitive, using anhydrous solvents and reagents, particularly in the base-catalyzed protocols, can prevent side reactions and improve yields.

Conclusion

The synthesis of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile via cyanoethylation is a robust and versatile reaction. The choice between homogeneous base catalysis and phase-transfer catalysis will depend on the specific laboratory setup, desired scale, and purification strategy. Both methods, when executed with care, provide reliable access to this important synthetic intermediate. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field of medicinal and organic chemistry.

References

  • Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
  • BenchChem. A Comparative Guide to Cyanoethylation Reagents: 2-Cyanoethyltrimethylsilane vs.
  • Taylor & Francis Online.
  • Wikipedia.
  • ResearchGate.
  • Google Patents.
  • Google Patents.
  • Glen Research. Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore.
  • Nanomaterials Chemistry. Application of ZnS-ZnFe2O4 Heterogeneous Catalyst in the Synthesis of Pyridazinon Compo.
  • PTC Organics, Inc. Chiral PTC Michael Addition.
  • PubMed. Enantioselective phase-transfer-catalyzed intramolecular aza-Michael reaction: effective route to pyrazino-indole compounds.
  • PMC. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • BenchChem.
  • University of Illinois. CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS.
  • PrepChem.com. Synthesis of (3.1) 2-(6-Hydroxy-pyridazin-3-yl)-propanenitrile.
  • Beilstein Journals.
  • ARKAT USA. Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3- cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide.
  • ResearchGate. Synthesis of 2-(4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetohydrazide.
  • BenchChem. Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Universidade do Minho.
  • Google Patents. CN105820303A - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • SpringerLink.
  • Google Patents.
  • PMC. Ethyl 2-[4-(4-methoxybenzyl)
  • MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
  • ResearchGate. Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)
  • Beilstein Journals. Lewis acid-catalyzed redox-neutral amination of 2-(3-pyrroline-1-yl)benzaldehydes via intramolecular-[3][7]hydride shift/isomerization reaction.

Sources

Troubleshooting & Optimization

Purification techniques for high-purity 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile

Executive Summary & Molecule Profile

Welcome to the technical support hub for 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile (CAS: 42075-29-6). This guide addresses the specific challenges associated with purifying this Michael addition product.

The synthesis typically involves the cyanoethylation of pyridazin-3(2H)-one using acrylonitrile under basic catalysis. While the reaction is robust, achieving pharmaceutical-grade purity (>99.5%) is complicated by three factors:

  • Regioselectivity: Distinguishing between N-alkylation (desired) and O-alkylation (impurity).

  • Polymerization: Removal of oligomeric acrylonitrile byproducts (yellow/brown gums).

  • Hydrolysis: Preventing the conversion of the labile nitrile group to an amide or carboxylic acid.

Core Purification Protocol (The "Golden Path")

This workflow is designed to maximize yield while ensuring the removal of the specific impurities listed above.

Step 1: Workup & Scavenging
  • Objective: Remove base catalyst and unreacted acrylonitrile.

  • Protocol:

    • Concentrate the reaction mixture under reduced pressure (< 50 °C) to remove excess acrylonitrile. Warning: Do not overheat; nitrile hydrolysis is thermally accelerated in basic media.

    • Dissolve residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Wash with 0.1 M HCl (cold) to neutralize the base catalyst (e.g., Triton B or NaOH).

    • Wash with saturated Brine to remove water-soluble oligomers.

Step 2: Crystallization (The Primary Purification)
  • Solvent System: Ethanol (95%) or Ethanol/Water (9:1).

  • Rationale: Pyridazinone derivatives exhibit a steep solubility curve in ethanol. The slight water content suppresses the solubility of non-polar acrylonitrile polymers while keeping the polar product in solution at high temperatures.

ParameterSpecificationReason
Solvent Ethanol (95%)High solubility at reflux; low at 0°C.
Concentration 5–7 mL solvent per gram of crudePrevents "oiling out" (liquid-liquid phase separation).
Cooling Rate 10 °C per hourSlow cooling promotes crystal purity over occlusion.
Seeding At 35–40 °CCritical to prevent super-saturation and oiling.
Step 3: Polishing (Optional)
  • If the product remains colored (yellow/tan), dissolve in hot ethanol and treat with Activated Carbon (SX Ultra) for 15 minutes. Filter hot through Celite.

Visualization: Purification Logic Flow

The following diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Pyridazinone + Acrylonitrile + Base) Evap Vacuum Evaporation (<50°C) Start->Evap Dissolve Dissolve in DCM/EtOAc & Acid Wash (0.1M HCl) Evap->Dissolve CheckColor Is solution colored (Yellow/Brown)? Dissolve->CheckColor Carbon Activated Carbon Treatment (Hot Filtration) CheckColor->Carbon Yes Cryst Recrystallization (Ethanol 95%) CheckColor->Cryst No Carbon->Cryst CheckPurity Check Purity (HPLC/NMR) Cryst->CheckPurity Recryst2 Recrystallization (DMF/Water or EtOAc/Hexane) CheckPurity->Recryst2 Fail Final Pure Product (>99.5%) CheckPurity->Final Pass Recryst2->Final

Caption: Logical workflow for the purification of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile, prioritizing color removal and crystallization.

Troubleshooting Hub (FAQs)

Issue 1: "My product is separating as an oil, not crystals."

Diagnosis: This phenomenon, known as "oiling out," occurs when the melting point of the solvated product is lower than the boiling point of the solvent, or when the solution is too concentrated. The Fix:

  • Reheat the mixture until the oil dissolves back into a clear solution.

  • Add more solvent (increase volume by 20%).

  • Seed the solution with a pure crystal at a temperature below the boiling point but above the cloud point.

  • Slow Cool: Wrap the flask in foil or place it in a warm water bath and let it cool to room temperature naturally over 4–6 hours. Do not use an ice bath immediately.

Issue 2: "How do I know if I have the N-alkylated or O-alkylated product?"

Diagnosis: Pyridazinones are ambident nucleophiles. While Michael addition to acrylonitrile strongly favors N-alkylation, O-alkylation is a possible impurity. The Fix: Use IR or NMR spectroscopy.

  • IR Evidence:

    • N-isomer (Target): Strong Carbonyl (C=O) stretch at 1660–1680 cm⁻¹ .

    • O-isomer (Impurity): Loss of C=O stretch; appearance of aromatic C-O bands.

  • NMR Evidence:

    • N-isomer: The methylene protons attached to the nitrogen (

      
      ) typically appear around 4.2–4.5 ppm .
      
    • O-isomer: The methylene protons attached to oxygen (

      
      ) shift downfield to 4.6–4.9 ppm .
      
Issue 3: "I see a new impurity growing during recrystallization."

Diagnosis: You are likely hydrolyzing the nitrile group. Mechanism:


The Fix: 
  • Ensure your recrystallization solvent is neutral .

  • Avoid prolonged boiling.

  • If using Ethanol/Water, ensure the water is distilled and pH neutral.

  • Switch to Isopropanol (IPA) which requires higher temperatures but is less conducive to hydrolysis if dry.

Issue 4: "The product has a persistent yellow tint."

Diagnosis: Oligomers of acrylonitrile (polyacrylonitrile fragments) are contaminating the crystal lattice. The Fix:

  • Solvent Swap: Recrystallize from Ethyl Acetate (EtOAc) . Polyacrylonitrile is generally insoluble in EtOAc and will remain in the solid phase (filter it off) or stay in the mother liquor depending on molecular weight.

  • Chemical Wash: Wash the organic phase (DCM) with a dilute sodium bisulfite solution during workup to reduce colored oxidative byproducts.

Analytical Validation Data

Use the following table to benchmark your purified material.

AttributeExpected ValueMethod
Appearance White to off-white crystalline solidVisual
Melting Point 78–82 °C (Dependent on crystal habit)DSC / Capillary
IR (C≡N) ~2250 cm⁻¹ (Sharp, weak)FT-IR
IR (C=O) ~1665 cm⁻¹ (Strong)FT-IR
Solubility Soluble: DMSO, DMF, DCM, Hot EtOHInsoluble: Hexane, Water (Cold)Visual

References

  • Solubility & Solvent Selection

    • BenchChem Technical Support.[1][2] (2025).[1][3][4][5][6] "An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives." Link

    • Saha, F., et al. (2019).[3][7] "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules, 24(18), 3404.[7] Link

  • Synthesis & Reactivity

    • ChemicalBook. (2021). "3(2H)-Pyridazinone synthesis methods and industrial applications." Link

    • Asif, M. (2019).[3][7] "Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone Derivatives." ResearchGate. Link

  • Regioselectivity (N- vs O-Alkylation)

    • Cee, V. J., et al. (2013).[8] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Link

    • Huo, S., et al. (2024). "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones." PubMed. Link

  • Recrystallization Techniques

    • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Dept of Chemistry. Link

Sources

Technical Support Center: Stabilizing Pyridazinone Nitriles in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-CN-STAB-001 Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support hub for Pyridazinone Nitriles. If you are accessing this guide, you are likely facing a common but frustrating paradox: the pyridazinone ring is a robust pharmacophore (common in PDE inhibitors and herbicides), yet the attached nitrile (-CN) group renders the molecule susceptible to hydrolysis in aqueous environments.

This guide is not a generic textbook summary. It is a troubleshooting system designed to help you distinguish between physical instability (precipitation) and chemical instability (hydrolysis/oxidation) and provide actionable protocols to resolve them.

Module 1: Diagnostic Hub

Before altering your formulation, you must identify the root cause of the instability. Use the logic flow below to diagnose your specific issue.

Visual Troubleshooting Guide

TroubleshootingFlow Start START: Observation Precipitate Visible Precipitate/Cloudiness Start->Precipitate ColorChange Yellowing/Discoloration Start->ColorChange PotencyLoss Potency Loss (HPLC) w/o Precipitate Start->PotencyLoss CheckpH Check pH vs. pKa Precipitate->CheckpH CheckLight Was sample light exposed? ColorChange->CheckLight CheckPeak New Peak on HPLC? PotencyLoss->CheckPeak SolubilityIssue Physical Instability: Pyridazinone Aggregation CheckpH->SolubilityIssue pH near pKa (Neutral) PhotoDeg Photodegradation: Pyridazinone Ring Opening CheckLight->PhotoDeg Yes Oxidation Oxidative Degradation CheckLight->Oxidation No CheckPeak->SolubilityIssue No new peaks (Adsorption) Hydrolysis Chemical Instability: Nitrile Hydrolysis CheckPeak->Hydrolysis Peak at RRT ~0.8 (Amide)

Figure 1: Diagnostic logic tree for identifying the mode of failure in pyridazinone nitrile solutions.

Symptom Reference Table
SymptomProbable CauseMechanismConfirmation Test
Cloudiness / Precipitate Physical InstabilityPyridazinone rings are lipophilic and prone to

-

stacking aggregation in water [1].
Centrifuge & analyze supernatant. If concentration drops without new peaks, it is solubility.
New Peak (Early Eluting) Chemical HydrolysisNitrile (-CN) converts to Amide (-CONH

). Amides are more polar and elute earlier on Reverse Phase HPLC.
LC-MS: Look for Mass +18 Da (Water addition).
New Peak (Late Eluting) Chemical HydrolysisAmide converts to Carboxylic Acid (-COOH).[1]LC-MS: Look for Mass +19 Da (relative to nitrile) or +1 Da (relative to amide).
Yellowing Photolysis / OxidationPyridazinone ring oxidation or N-N bond cleavage [2].Run sample in amber glass. If stable, it is photolysis.

Module 2: The Chemistry of Instability

Understanding the mechanism is the only way to prevent it. You are fighting two enemies: pH and Entropy .

The Hydrolysis Pathway

The nitrile group is an electrophile.[1][2][3] In aqueous solution, it is attacked by water. This reaction is catalyzed by both acid and base, making "neutral" pH targets deceptive.

  • Acidic Conditions: The nitrile nitrogen is protonated, activating the carbon for water attack.[1][2][3][4]

  • Basic Conditions: Hydroxide (

    
    ) directly attacks the nitrile carbon.
    

Critical Insight: The reaction proceeds in two stages.[1][2][3][4][5] The intermediate Amide is often more stable than the nitrile but will eventually degrade to the Carboxylic Acid .[4]

HydrolysisMech Nitrile R-CN (Nitrile) Imidate [R-C(OH)=NH] (Imidic Acid) Nitrile->Imidate + H2O (Slow) Amide R-CONH2 (Primary Amide) Imidate->Amide Tautomerization Acid R-COOH (Carboxylic Acid) Amide->Acid + H2O (Fast/Slow depending on pH)

Figure 2: Stepwise hydrolysis of the nitrile group. The Nitrile-to-Amide step is often the rate-limiting step in neutral media [3, 4].

Pyridazinone Tautomerism

The pyridazinone ring exhibits lactam-lactim tautomerism.

  • Lactam form (C=O): Predominates in neutral/aqueous solution.

  • Lactim form (C-OH): Can participate in ionization.

  • Risk: At extreme pH, the ring can ionize, altering solubility drastically and potentially catalyzing the nitrile hydrolysis via intramolecular effects [5].

Module 3: Stabilization Protocols

Do not guess. Follow these validated workflows to stabilize your compound.

Protocol A: pH Rate Profiling (The Gold Standard)

Objective: Determine the exact pH of maximum stability (


).
  • Buffer Preparation: Prepare 10mM buffers at pH 2.0, 4.0, 6.0, 8.0, and 10.0. (Use non-nucleophilic buffers: Phosphate or Citrate. Avoid Acetate or Tris if possible as they can occasionally act as nucleophiles).

  • Spiking: Spike your pyridazinone nitrile (from a DMSO stock) into each buffer to a final concentration of 50

    
    M.
    
  • Incubation: Incubate at elevated temperature (e.g., 40°C) to accelerate degradation.

  • Sampling: Inject onto HPLC at t=0, 4h, 8h, 24h.

  • Analysis: Plot

    
     vs. pH. The minimum point on this V-shaped curve is your 
    
    
    
    .
    • Note: For most nitriles,

      
       is typically between 3.5 and 5.0 , not 7.4 [6].
      
Protocol B: Cyclodextrin Complexation

Objective: If pH adjustment is insufficient or solubility is poor, use steric shielding. Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic pyridazinone ring and the nitrile group from water molecules [7, 8].

Materials: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) or Sulfobutylether-

-CD (SBE-

-CD).

Step-by-Step:

  • Stock Prep: Prepare a 20% (w/v) stock solution of HP-

    
    -CD in water or your buffer of choice.
    
  • Excess Addition: Add your compound to the CD solution.

  • Equilibration: Stir for 24 hours at room temperature.

  • Filtration: Filter through a 0.22

    
    m PVDF filter.
    
  • Validation: Analyze the filtrate. You should see a significant increase in solubility and a decrease in the degradation rate constant (

    
    ) compared to the buffer-only control.
    
Protocol C: Lyophilization (The Last Resort)

If aqueous stability is <24 hours, you must remove water.

  • Bulking Agent: Use Mannitol or Trehalose (5-10%).

  • pH Control: Adjust pre-lyophilization solution to

    
     (determined in Protocol A).
    
  • Cycle: Freeze below

    
     (typically -40°C) and sublime. Reconstitute immediately prior to use.
    

Module 4: Analytical Validation (HPLC Conditions)

To trust your stability data, your analytical method must separate the parent from the degradants.

ParameterRecommendationReason
Column C18 or Phenyl-Hexyl (e.g., Waters XBridge)Phenyl-Hexyl provides better selectivity for the aromatic pyridazinone ring.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity and keeps the acid degradant protonated for retention.
Mobile Phase B AcetonitrileMethanol can sometimes react with nitriles (methanolysis) under high pressure/temp.
Gradient 5% to 95% BEnsure the highly polar Amide (early eluting) and lipophilic Parent (late eluting) are both seen.
Detection UV 254 nmThe pyridazinone ring has strong absorbance here.

Frequently Asked Questions (FAQ)

Q: My sample turned yellow, but the mass spec shows the correct mass. What happened? A: You likely have trace photo-oxidation. Pyridazinone rings can form radical intermediates under UV light [9]. Even <0.1% degradation can cause intense yellowing. Action: Switch to amber glassware and wrap columns/lines in foil.

Q: Can I autoclave my solution for sterilization? A: Absolutely not. Autoclaving (121°C, high pressure) will rapidly accelerate nitrile hydrolysis to the acid. Action: Use sterile filtration (0.22


m PES or PVDF membrane).

Q: Why is my compound precipitating in PBS (pH 7.4)? A: Pyridazinone nitriles are often lipophilic bases. At pH 7.4, they are uncharged and have their lowest solubility. Action: Lower the pH to 4.0-5.0 (if biologically permissible) or add a solubilizer like HP-


-CD or Polysorbate 80.

Q: I see a peak with Mass +18. Is it a hydrate? A: Unlikely. It is almost certainly the primary amide degradant (Hydrolysis product). A hydrate is a solid-state form; in solution, water is the solvent. A covalent mass increase of +18 is chemical hydrolysis.

References

  • Solubility & Aggregation: Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications.

  • Photodegradation: Photodegradation and sorption of emerging aquatic herbicides in freshwater environments. Illinois Sustainable Technology Center.[5]

  • Nitrile Hydrolysis Mechanism: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.

  • Acid/Base Catalysis: Hydrolysis of Nitriles. Organic Chemistry Tutor.

  • Pyridazinone Chemistry: Product Class 8: Pyridazines. Thieme Connect.

  • pH Optimization Strategies: Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions. MDPI.

  • Cyclodextrin Stabilization: Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Encyclopedia.pub.

  • Inclusion Complexation: Solubilization and stabilization of drugs through cyclodextrin complexation. ResearchGate.

  • Herbicidal Pyridazinone Fate: Degradation of Herbicides in the Tropical Marine Environment. NIH/PMC.

Sources

Technical Support Center: Overcoming Low Conversion in the Cyanoethylation of Pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers engaged in the synthesis of novel therapeutics, pyridazinone scaffolds are of critical importance due to their diverse biological activities. The N-cyanoethylation of [1][2]pyridazinones, a specific type of aza-Michael addition, is a key transformation for introducing a versatile propionitrile sidechain, often a precursor for further functionalization. However, achieving high c[3]onversion rates in this reaction can be challenging, frequently leading to stalled reactions or complex product mixtures.

This technical guide provides a comprehensive troubleshooting framework for scientists encountering low conversion rates in the acrylonitrile addition to pyridazinones. We will move from high-level FAQs for rapid problem identification to in-depth, parameter-specific troubleshooting protocols. Our approach is grounded in mechanistic principles to empower you to make informed decisions and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Q1: My reaction shows very little to no conversion of the starting pyridazinone. What is the most likely culprit?

A1: The most common cause is related to the catalyst. This reaction is base-catalyzed, and insufficient base strength, catalyst deactivation (often by moisture), or an inadequate amount of catalyst will prevent the necessary deprotonation of the pyridazinone nitrogen, which is the first step of the mechanism. Start by re-evaluating yo[4]ur choice of base and ensuring all reagents and glassware are scrupulously dry.

Q2: I'm observing the formation of a white polymer in my reaction flask. What is happening and how can I prevent it?

A2: You are observing the anionic polymerization of acrylonitrile. This is a well-known and rapid side reaction, often initiated by strong bases. It is typically caused by[5][6] either adding the base too quickly, localized "hot spots" due to the exothermic nature of the reaction, or using a base that is too strong for the system. To mitigate this, ensure slow, controlled addition of your catalyst, maintain vigorous stirring, and consider using a milder base or a phase-transfer catalyst like Triton B.

Q3: The reaction start[7][8]s but then seems to stall at 40-50% conversion, even after extended reaction time. What should I investigate?

A3: A stalled reaction often points to one of three issues:

  • Catalyst Deactivation: The catalyst may be consumed by trace impurities or side reactions over time.

  • Equilibrium: While less common for this reaction, if the reverse reaction (de-cyanoethylation) is possible under your conditions, an equilibrium may have been reached.

  • Product Inhibition:[3] The N-cyanoethylated product itself might be interfering with the catalytic cycle. Consider adding a second, small portion of fresh catalyst to see if the reaction restarts. Also, monitoring the reaction by TLC or LC-MS can help determine if product degradation is occurring.

Q4: Which catalysts ar[9][10]e generally recommended for the cyanoethylation of N-heterocycles like pyridazinone?

A4: The choice of catalyst is critical. Strongly alkaline catalysts are typically required. Viable options include: *[5] Quaternary Ammonium Hydroxides: Triton B (benzyltrimethylammonium hydroxide) is an excellent choice as it can act as both a base and a phase-transfer catalyst, often leading to high yields under mild conditions.

  • Alkali Metal Alkoxi[7][8][11]des: Sodium ethoxide or potassium tert-butoxide (KOtBu) are effective but must be handled under strictly anhydrous conditions to prevent hydrolysis.

  • Strong Organic Base[12]s: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is another powerful, non-metallic base that can be effective.

  • Basic Resins: Ani[12]on exchange resins in their hydroxide form can also be used, offering the advantage of easy removal by filtration.

Section 2: In-D[4][5]epth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving low-conversion issues by examining each critical reaction parameter.

Problem Area 1: Catalyst Selection and Handling

The initiation of the aza-Michael addition hinges on the deprotonation of the pyridazinone N-H. If this step is inefficient, the entire reaction will fail.

  • Symptom: Reaction is sluggish or fails to initiate. TLC analysis shows only starting material.

  • Causality: The chosen base lacks the required strength (pKa) to deprotonate the pyridazinone substrate effectively. Alternatively, the catalyst has been deactivated by adventitious water or acidic impurities.

  • Solutions & Protocols:

    • Verify Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.

    • Select an Appropriate Base: If a weak base was used, switch to a stronger, non-nucleophilic base. See the table below for a comparison.

    • Use a Phase-Transfer Catalyst: For reactions with solubility issues, Triton B is highly recommended. It facilitates the transfer of the hydroxide ion into the organic phase, promoting the reaction at the interface.

CatalystTypeCommon Solvent(s)Key AdvantagesKey Disadvantages
Triton B (40% in MeOH)Quaternary Ammonium HydroxideMethanol, Acetonitrile, TolueneMild conditions, acts as phase-transfer catalyst, high yields reported.Methanol can act as a c[7][8]ompeting nucleophile.
Potassium tert-butoxide (KOtBu) Alkali Metal AlkoxideTHF, DioxaneVery strong base, effective for less acidic N-H bonds.Highly sensitive to moi[12]sture, can promote acrylonitrile polymerization.
Sodium Hydroxide (NaOH) Inorganic BaseWater, AcetonitrileInexpensive, readily available.Often requires a phase-transfer catalyst, can lead to hydrolysis of the nitrile.
DBU Organic Amidine BaseAcetonitrile, THFStrong, non-nucleophilic, homogenous catalysis.Can be difficult to rem[12]ove during work-up.
Problem Area 2: Reaction Conditions (Solvent & Temperature)

The reaction environment dictates kinetics, solubility, and the prevalence of side reactions.

  • Symptom: Low yield with significant polymerization of acrylonitrile.

  • Causality: The addition of acrylonitrile to the deprotonated pyridazinone is exothermic. Poor temperature control can create localized hot spots, dramatically accelerating the undesired polymerization of acrylonitrile. The solvent also plays a key role in solvating the intermediates and reagents.

  • Solutions & Protocols:

    • Temperature Control: Immerse the reaction flask in a water or ice bath during the addition of both the catalyst and acrylonitrile. Add acrylonitrile dropwise via a syringe pump over 30-60 minutes to dissipate heat effectively.

    • Solvent Selection: Polar aprotic solvents like acetonitrile or THF are often good choices. Avoid protic solvents like ethanol if using a very strong base like an alkoxide, as the solvent can be deprotonated and compete as a nucleophile.

Problem Area 3: Reagent Quality and Stoichiometry

The purity and ratio of your reactants are fundamental to success.

  • Symptom: Inconsistent results between batches; reaction fails unexpectedly.

  • Causality: Commercial acrylonitrile contains inhibitors (like hydroquinone monomethyl ether) to prevent polymerization during storage. These inhibitors must be [6]removed. An incorrect molar ratio can also lead to incomplete consumption of the limiting reagent or promote side reactions like bis-addition.

  • Solutions & Protocols:

    • Acrylonitrile Purification: To remove inhibitors, pass commercial acrylonitrile through a short column of activated basic alumina immediately before use.

    • Stoichiometry Optimization: While a 1:1 ratio is theoretically sufficient, a slight excess of acrylonitrile (1.1 to 1.5 equivalents) is often used to drive the reaction to completion. However, a large excess can increase the risk of polymerization. Start with 1.2 equivalents and adjust as needed based on reaction monitoring.

Section 3: Visualizing the Process

Reaction Mechanism and Troubleshooting Logic

Understanding the core mechanism and having a logical troubleshooting flow are essential for efficient problem-solving.

Michael_Addition_Mechanism cluster_activation Step 1: Catalyst Activation cluster_addition Step 2: Nucleophilic Attack cluster_final Step 3: Protonation PDZ Pyridazinone-NH Anion Pyridazinone Anion PDZ->Anion Base Base (e.g., Triton B) Base->PDZ Deprotonation ACN Acrylonitrile Anion->ACN Michael Addition Adduct Intermediate Adduct ACN->Adduct Product N-Cyanoethylated Product Adduct->Product Proton Transfer

Caption: Generalized mechanism of base-catalyzed acrylonitrile addition.

Troubleshooting_Flowchart Start Start: Low Conversion Polymer Is polymerization observed? Start->Polymer Check_Catalyst Is the base strong enough & active? Check_Reagents Are reagents pure & stoichiometry correct? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Use stronger/fresh base (Triton B). Ensure anhydrous conditions. Check_Catalyst->Solution_Catalyst No Check_Conditions Is temperature controlled? Check_Conditions->Check_Catalyst Yes Solution_Temp Use ice bath. Add ACN slowly. Check_Conditions->Solution_Temp No Solution_Reagents Purify ACN. Use 1.2 eq. ACN. Check_Reagents->Solution_Reagents No Polymer->Check_Catalyst No Polymer->Check_Conditions Yes Success High Conversion Achieved Solution_Catalyst->Success Solution_Temp->Success Solution_Reagents->Success

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Synthesis of 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The pyridazinone scaffold, in particular, is a privileged structure found in numerous biologically active agents.[1][2][3] The synthesis of derivatives like 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile requires meticulous monitoring to ensure reaction completion, identify byproducts, and optimize yield. This guide provides an in-depth, practical comparison of analytical techniques for validating this synthesis, with a primary focus on the rapid, efficient, and cost-effective method of Thin-Layer Chromatography (TLC).

The synthesis of the target compound is typically achieved via a Michael addition of acrylonitrile to the nitrogen of the pyridazin-3(2H)-one ring. This reaction, while straightforward, necessitates careful monitoring to track the consumption of the highly polar starting material and the formation of the product.

Part I: The Workhorse of Reaction Monitoring: A Practical TLC Protocol

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic chemistry for its simplicity and speed.[4][5] It operates on the principle of differential partitioning of compounds between a stationary phase (a solid adsorbent like silica gel) and a mobile phase (a solvent system).[6][7][8] Polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds travel further.[9][10]

Causality Behind Component Selection
  • Stationary Phase: Silica Gel 60 F254. Over 80% of TLC separations utilize silica gel. Its high polarity provides excellent resolving power for the polar pyridazinone starting material and the nitrile-containing product. The "F254" designation indicates the inclusion of a fluorescent indicator that allows for non-destructive visualization under 254 nm UV light, which is ideal for the UV-active pyridazinone ring system.[5][6][11]

  • Mobile Phase (Eluent): Ethyl Acetate/Hexane Mixture. The choice of eluent is critical for achieving good separation. A single solvent rarely provides optimal resolution. For the compounds , a binary system of a non-polar solvent (Hexane) and a moderately polar solvent (Ethyl Acetate) is ideal. By varying the ratio (e.g., starting with 30:70 Hexane:Ethyl Acetate and adjusting), one can fine-tune the polarity of the mobile phase to achieve Rf values for all components between 0.2 and 0.8, which is the optimal range for clear separation.[12] Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and cause all spots to move further up the plate.[6]

Experimental Workflow: TLC Monitoring

The following diagram and protocol outline the standard workflow for monitoring the reaction.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate 1. Prepare Plate (Cut & draw baseline in pencil) dissolve 2. Dissolve Samples (SM, Product, Rxn Mixture) prep_plate->dissolve prep_chamber 3. Prepare Chamber (Add eluent & filter paper) dissolve->prep_chamber spot 4. Spot Plate (SM, Co-spot, Rxn Mixture) develop 5. Develop Plate (Place in chamber, allow eluent to ascend) spot->develop mark 6. Mark Solvent Front (Remove plate & mark immediately) develop->mark visualize 7. Visualize Spots (UV lamp, then chemical stain if needed) calculate 8. Calculate Rf Values & Document Results visualize->calculate TLC_Plate cluster_plate Developed TLC Plate Baseline Baseline SolventFront Solvent Front SM_label SM C_label Co-spot RM_label Rxn Mix SM_spot SM C_SM_spot SM C_P_spot P RM_SM_spot SM RM_P_spot P

Sources

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Safe Disposal of 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step framework for the proper disposal of 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes established protocols for related chemical classes, including pyridazinone derivatives and nitrile-containing compounds, to establish a robust and self-validating system for its handling and disposal.

I. Hazard Assessment: A Precautionary Approach

Given the novelty of 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile, a thorough hazard assessment based on its structural motifs is the first line of defense. The molecule incorporates a pyridazinone core and a propanenitrile side chain, each contributing to its potential reactivity and toxicity.

  • Pyridazinone Core: Pyridazinone derivatives are known to possess a wide spectrum of biological activities.[1][2] While many are explored for their therapeutic potential, this bioactivity necessitates careful handling to avoid unintended physiological effects in researchers. Some pyridazinone derivatives have shown toxic effects in various assays.[3]

  • Nitrile Group (-CN): The presence of the nitrile group warrants significant caution. Nitrile compounds can be toxic and may cause skin and eye irritation.[4][5] Of critical concern is the potential for the release of hydrogen cyanide gas upon combustion or in the presence of strong acids.

Based on these structural alerts, 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile should be treated as a hazardous substance. All laboratory personnel handling this compound must be trained on its potential hazards and the proper emergency procedures.[6]

II. Personal Protective Equipment (PPE): Your First Line of Defense

When handling 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile in any form—solid, in solution, or as waste—the following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[8] Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A flame-retardant laboratory coat is essential.[9] For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is also recommended.

  • Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[10]

III. Spill Management: Preparedness is Key

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[11] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect and Package Waste: Place all contaminated absorbent materials and any contaminated disposable items into a clearly labeled, sealed container for hazardous waste.[11]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials should be collected as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

IV. Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile is that it must be treated as hazardous waste.[12] Under no circumstances should it be disposed of down the drain or in regular trash.[6][13]

Table 1: Waste Stream Segregation and Disposal Procedures

Waste TypeDisposal Procedure
Unused or Excess Chemical Collect in a designated, clearly labeled, and sealed hazardous waste container.[11] Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware (e.g., glassware, pipette tips) Triple-rinse with a suitable solvent (e.g., acetone, ethanol).[6] Collect the first two rinsates as hazardous chemical waste. The triple-rinsed labware can then be washed through normal laboratory procedures. Heavily contaminated disposable items should be disposed of as solid hazardous waste.[11]
Contaminated PPE (e.g., gloves, disposable lab coats) Considered hazardous waste.[11] Collect in a designated, labeled hazardous waste container. Do not mix with general laboratory trash.
Aqueous Waste Solutions Collect in a dedicated, labeled hazardous waste container. Do not dispose of down the sewer system.[6]
Organic Solvent Waste Solutions Collect in a dedicated, labeled hazardous waste container for flammable organic waste. Ensure compatibility of the solvents.

Workflow for the Disposal of 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Temporary Storage cluster_disposal Final Disposal start Generation of Waste (Unused chemical, contaminated labware, PPE, etc.) segregate Segregate Waste by Type (Solid, Liquid - Aqueous/Organic) start->segregate Characterize container Place in appropriate, labeled, and sealed hazardous waste container segregate->container Package storage Store in a designated, well-ventilated hazardous waste accumulation area container->storage Store ehs_contact Contact Environmental Health & Safety (EHS) for scheduled pickup storage->ehs_contact Request disposal Professional disposal by a licensed hazardous waste contractor ehs_contact->disposal Arrange

Caption: Decision workflow for the safe disposal of 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile.

V. Regulatory Compliance: Adherence to the Law

All chemical waste disposal must comply with local, state, and federal regulations.[12] In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Key regulations include the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management.[14] It is the responsibility of the researcher and their institution to ensure full compliance with all applicable laws.[15]

VI. Conclusion: A Culture of Safety

The proper disposal of novel chemical compounds like 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile is not merely a procedural task but a cornerstone of a robust safety culture. By adopting a precautionary approach, adhering to established best practices for related chemical classes, and maintaining strict regulatory compliance, we can continue to push the boundaries of scientific discovery while upholding our commitment to the safety of our personnel and the preservation of our environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • McNeese State University. (n.d.). Chemical and Hazardous Waste Management and Disposal Policy.
  • G. S. K. Kumar, et al. (2020). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Scientific Reports.
  • ChemPoint. (2022, April 27). SAFETY DATA SHEET.
  • Pfizer Ireland Pharmaceuticals. (2024, September 29). Environmental Protection Agency.
  • BenchChem. (2025). Essential Safety and Operational Guidance for Handling 3-(Azepan-1-yl)-3-oxopropanenitrile.
  • M. Asif. (2014). Some of the 3(2H)-pyridazinone derivatives with analgesic and anti-inflammatory activity. Chronic Diseases and Conditions.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • S. A. A. SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Spectrum Chemical. (2017, May 12). SAFETY DATA SHEET.
  • M. Asif. (2018). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • National Oceanic and Atmospheric Administration. (2017, December 4). SAFETY DATA SHEET.
  • CymitQuimica. (2025, December 19). SAFETY DATA SHEET.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.